2-Phenylbenzo[G]quinoline
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Overview
Description
2-Phenylbenzo[G]quinoline is an organic compound characterized by its aromatic ring structure. It has the chemical formula C19H13N and a molecular weight of 255.31 g/mol . This compound is known for its yellow solid form and aromatic properties, making it a significant subject of study in organic chemistry .
Preparation Methods
The synthesis of 2-Phenylbenzo[G]quinoline typically involves organic synthesis techniques. One common method includes the direct phenylation of benzoquinoline nitrogen atoms using nucleogenic phenyl cations . This process is carried out in sealed glass ampoules containing tritiated benzene, benzoquinoline, and a stabilizing salt like potassium tetrafluoroborate . The reaction conditions often require a large molar excess of benzoquinoline to ensure successful phenylation .
Chemical Reactions Analysis
2-Phenylbenzo[G]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert this compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the nitrogen atom in the quinoline ring.
Common reagents used in these reactions include tritiated benzene for phenylation and various oxidizing or reducing agents depending on the desired product . Major products formed from these reactions include tritium-labeled derivatives and other substituted quinoline compounds .
Scientific Research Applications
2-Phenylbenzo[G]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylbenzo[G]quinoline involves its interaction with molecular targets through its aromatic ring structure. In biological systems, it can inhibit specific enzymes or interact with DNA, leading to various therapeutic effects . The pathways involved often include inhibition of hemozoin polymerization and release of free toxic haem, similar to other quinoline derivatives .
Comparison with Similar Compounds
2-Phenylbenzo[G]quinoline can be compared with other quinoline derivatives such as:
- 2,4-Diphenylbenzo[H]quinazoline
- 2,4-Dimethylbenzo[H]quinoline
- 4-Methyl-2-(2-naphthyl)benzo[H]quinoline
- 5,6-Dihydrobenzo[H]quinazoline hydrochloride
These compounds share similar aromatic structures but differ in their substituents, leading to unique chemical and biological properties. For instance, this compound’s unique phenyl group attached to the quinoline ring distinguishes it from other derivatives, influencing its reactivity and applications .
Properties
CAS No. |
110571-73-8 |
---|---|
Molecular Formula |
C19H13N |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
2-phenylbenzo[g]quinoline |
InChI |
InChI=1S/C19H13N/c1-2-6-14(7-3-1)18-11-10-17-12-15-8-4-5-9-16(15)13-19(17)20-18/h1-13H |
InChI Key |
JAAWJQPVEFJQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
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